molecular formula C6H9ClO2S B110704 (R)-3-(Acetylthio)isobutyryl Chloride CAS No. 74345-73-6

(R)-3-(Acetylthio)isobutyryl Chloride

Cat. No.: B110704
CAS No.: 74345-73-6
M. Wt: 180.65 g/mol
InChI Key: LUDPWTHDXSOXDX-SCSAIBSYSA-N
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Description

®-3-(Acetylthio)isobutyryl Chloride is a specialized organic compound characterized by the presence of an acetylthio group attached to an isobutyryl chloride backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(Acetylthio)isobutyryl Chloride typically involves the reaction of isobutyryl chloride with a thiol compound under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the acetylthio group. The reaction conditions, including temperature and solvent choice, are optimized to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of ®-3-(Acetylthio)isobutyryl Chloride may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and minimizes the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

®-3-(Acetylthio)isobutyryl Chloride undergoes various chemical reactions, including:

    Oxidation: The acetylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the acetylthio group to a thiol or thioether.

    Substitution: The chloride group can be substituted with nucleophiles, such as amines or alcohols, to form corresponding amides or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like ammonia or primary amines are employed under mild conditions to achieve substitution.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Amides and esters.

Scientific Research Applications

®-3-(Acetylthio)isobutyryl Chloride finds applications in various scientific research fields:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in modifying biological molecules through thiol-based reactions.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of ®-3-(Acetylthio)isobutyryl Chloride involves its reactivity with nucleophiles and electrophiles. The acetylthio group can participate in nucleophilic substitution reactions, while the chloride group can be displaced by nucleophiles. These reactions are facilitated by the electron-withdrawing nature of the acetylthio group, which enhances the electrophilicity of the carbonyl carbon.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-3-(Acetylthio)isobutyryl Chloride is unique due to the presence of both the acetylthio and chloride groups, which confer distinct reactivity patterns. This dual functionality allows for versatile applications in synthesis and industrial processes, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

S-[(2R)-3-chloro-2-methyl-3-oxopropyl] ethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClO2S/c1-4(6(7)9)3-10-5(2)8/h4H,3H2,1-2H3/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUDPWTHDXSOXDX-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CSC(=O)C)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CSC(=O)C)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00474040
Record name (R)-3-(Acetylthio)isobutyryl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00474040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74345-73-6
Record name (R)-3-(Acetylthio)isobutyryl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00474040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-3-(Acetylthio)isobutyryl Chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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